2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid
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Overview
Description
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid is a heterocyclic compound that features a thiazolidine ring fused with a succinic acid moiety
Preparation Methods
The synthesis of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid typically involves the reaction of thiosemicarbazide with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiazolidine derivatives with reduced sulfur functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid can be compared with other thiazolidine derivatives, such as:
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid: This compound has a similar thiazolidine ring but is fused with a benzoic acid moiety instead of succinic acid.
3-(4-Oxo-2-thioxo-thiazolidin-3-yl)-propionic acid: Another similar compound with a propionic acid moiety, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBIFROMLRRLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402488 |
Source
|
Record name | Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31316-80-0 |
Source
|
Record name | Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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